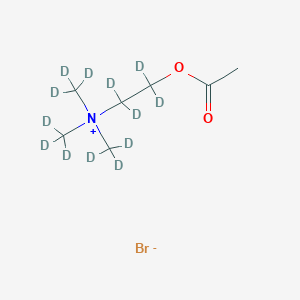

Acetylcholine-d13 (bromide)

Description

Overview of Acetylcholine (B1216132) in Biological Systems

Acetylcholine (ACh) is a pivotal neurotransmitter that plays a crucial role in the central and peripheral nervous systems. wikipedia.orgbritannica.comoup.com Its name is derived from its chemical structure, an ester of acetic acid and choline (B1196258). wikipedia.org In the peripheral nervous system, ACh is the primary neurotransmitter at the neuromuscular junction, where it is released by motor neurons to activate muscles. wikipedia.orgverywellmind.com It is also integral to the autonomic nervous system, functioning as a key signaling molecule in both the sympathetic and parasympathetic branches. wikipedia.orgbritannica.com Within the central nervous system, acetylcholine is involved in a variety of vital functions, including memory, learning, attention, arousal, and motivation. wikipedia.orgverywellmind.comclevelandclinic.org

The process of cholinergic neurotransmission begins with the synthesis of acetylcholine from choline and acetyl-CoA, a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). jove.comtmc.edu Following its synthesis, ACh is packaged into synaptic vesicles. jove.com The arrival of a nerve impulse triggers the release of ACh into the synaptic cleft, where it can bind to and activate cholinergic receptors on the postsynaptic cell. britannica.comjove.com These receptors are broadly classified into two main types: nicotinic and muscarinic receptors. wikipedia.orgnih.gov Nicotinic receptors are ligand-gated ion channels that mediate fast excitatory responses, while muscarinic receptors are G-protein coupled receptors that produce slower, more prolonged effects. wikipedia.org The action of acetylcholine is terminated by the enzyme acetylcholinesterase, which rapidly hydrolyzes ACh into choline and acetate. britannica.comjove.com

Significance of Deuterated Analogues in Biochemical and Pharmacological Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. musechem.com This substitution, particularly with stable (non-radioactive) isotopes like deuterium (B1214612) (²H or D), has become an invaluable tool in biochemical and pharmacological research. musechem.comnih.govmetsol.com Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are chemically similar to their non-deuterated counterparts but have a greater mass. clearsynth.com

This mass difference is the key to their utility. In analytical techniques such as mass spectrometry (MS), the increased mass of a deuterated compound allows it to be easily distinguished from its endogenous, non-labeled form. thalesnano.comresearchgate.net This makes deuterated compounds excellent internal standards for quantitative analysis, as they can be added to a biological sample in a known amount to correct for variations in sample preparation and instrument response, leading to more accurate and reliable measurements of the target analyte. thalesnano.comnih.gov Furthermore, deuterium labeling can be used to trace the metabolic fate of a drug or molecule within a biological system, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME). musechem.comclearsynth.comnih.gov In nuclear magnetic resonance (NMR) spectroscopy, the selective replacement of hydrogen with deuterium can simplify complex spectra and provide valuable information about molecular structure and dynamics. thalesnano.comsimsonpharma.com

Role of Acetylcholine-d13 (bromide) as a Research Probe

Acetylcholine-d13 (bromide) is a deuterated analogue of acetylcholine bromide where thirteen hydrogen atoms have been replaced by deuterium. medchemexpress.comlabmix24.com This extensive labeling makes it a highly valuable research probe, particularly in the field of neuroscience and pharmacology. medchemexpress.com

One of the primary applications of Acetylcholine-d13 (bromide) is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of endogenous acetylcholine levels in various biological matrices like brain tissue, cerebrospinal fluid, and plasma. waters.com The significant mass difference between Acetylcholine-d13 and native acetylcholine ensures that their signals are well-resolved in the mass spectrometer, minimizing interference and allowing for accurate quantification. diva-portal.org

Moreover, Acetylcholine-d13 (bromide) is utilized in metabolic studies to investigate the dynamics of cholinergic neurotransmission. conicet.gov.ar By introducing the labeled compound into a biological system, researchers can track its uptake, conversion to other metabolites, and clearance. This allows for the study of acetylcholine turnover rates and can reveal alterations in cholinergic function associated with various neurological disorders or the effects of pharmacological interventions. conicet.gov.ar The use of such stable isotope-labeled tracers provides a powerful and non-radioactive method to dynamically investigate the intricate processes of neurotransmitter metabolism and function in vivo and in vitro. nih.govmetsol.com

| Property | Value |

| Chemical Formula | C7H3D13BrNO2 |

| Synonyms | ACh-d13 bromide |

| Primary Application | Internal standard for mass spectrometry |

| Key Research Areas | Neurotransmission, Pharmacokinetics |

| Research Application | Description |

| Quantitative Bioanalysis | Serves as an internal standard for the accurate measurement of endogenous acetylcholine levels in biological samples using techniques like LC-MS/MS. |

| Metabolic Studies | Used as a tracer to investigate the synthesis, release, and degradation of acetylcholine, providing insights into the dynamics of cholinergic neurotransmission. |

| Pharmacological Research | Employed to study the effects of drugs on the cholinergic system by monitoring changes in acetylcholine metabolism. |

Structure

2D Structure

Properties

Molecular Formula |

C7H16BrNO2 |

|---|---|

Molecular Weight |

239.19 g/mol |

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-tris(trideuteriomethyl)azanium;bromide |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,5D2,6D2; |

InChI Key |

ZEHGKSPCAMLJDC-TZYVXOAQSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OC(=O)C.[Br-] |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Acetylcholine D13 Bromide

General Principles of Isotopic Labeling Strategies for Cholinergic Compounds

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to track the molecule through biological or chemical processes. For cholinergic compounds like acetylcholine (B1216132), stable isotopes such as deuterium (B1214612) (²H or D) are commonly used. The primary goal is to introduce these heavy isotopes without altering the compound's fundamental chemical properties, allowing it to mimic the behavior of its natural counterpart in biological systems.

The strategy for labeling cholinergic compounds hinges on the selective incorporation of deuterium at specific molecular positions. This can be achieved through two primary approaches: direct isotopic exchange reactions on the target molecule or, more commonly, by constructing the molecule from isotopically labeled precursors. The latter "bottom-up" approach generally offers greater control over the position and extent of labeling, which is critical for achieving the high isotopic purity required for sensitive analytical methods.

Stepwise Synthesis from Deuterated Building Blocks

The synthesis of Acetylcholine-d13 (bromide) is not a single reaction but a multi-step process that begins with the synthesis of its deuterated precursors: choline-d9 and acetyl-d4 bromide.

Synthesis of Deuterated Precursors:

| Precursor | Common Synthetic Approach |

| Choline-d9 | Typically synthesized starting from deuterated methylamine or by exhaustive methylation of ethanolamine using a deuterated methylating agent, such as methyl-d3 iodide. |

| Acetyl-d3 bromide | Can be prepared from acetic acid-d4 by reaction with a brominating agent like phosphorus tribromide. Acetic acid-d4 itself is commercially available or can be synthesized via methods such as the carbonation of methyl-d3 magnesium iodide. |

Final Assembly:

The final step in the synthesis involves the esterification of the deuterated choline (B1196258) with the deuterated acetyl group. A common method is the reaction of choline-d9 with acetyl-d3 bromide. This reaction is typically carried out in a suitable aprotic solvent to prevent hydrolysis of the acetyl bromide.

The reaction proceeds as follows: (CD₃)₃N⁺CH₂CH₂OH + CD₃COBr → (CD₃)₃N⁺CH₂CH₂OCOC D₃ + HBr

The resulting product is Acetylcholine-d13 cation with a bromide counter-ion. Careful control of reaction conditions such as temperature and stoichiometry is crucial to ensure high yield and prevent side reactions.

Optimization of Deuteration Purity and Yield

Purity of Deuterated Precursors: The isotopic enrichment of the final product is directly dependent on the purity of the deuterated starting materials. Using precursors with the highest available isotopic enrichment is paramount.

Reaction Conditions: Side reactions, such as incomplete reactions or isotopic exchange with non-deuterated solvents or reagents, can significantly lower the isotopic purity. To mitigate this, reactions are often performed under anhydrous conditions and with deuterated solvents where necessary.

Purification Techniques: After the synthesis, purification is critical to remove any unreacted starting materials, byproducts, and partially deuterated species. Techniques such as recrystallization and chromatography are employed. The choice of purification method depends on the physical and chemical properties of the final compound. For ionic compounds like Acetylcholine-d13 (bromide), ion-exchange chromatography can be a particularly effective method.

Table of Optimization Parameters:

| Parameter | Objective | Common Techniques |

| Isotopic Enrichment | Maximize the percentage of deuterium atoms at the desired positions. | Use highly enriched precursors, anhydrous reaction conditions, and deuterated solvents. |

| Chemical Yield | Maximize the amount of the desired product obtained. | Optimize reaction stoichiometry, temperature, and reaction time. |

| Chemical Purity | Remove all non-acetylcholine-d13 related impurities. | Recrystallization, column chromatography, and HPLC. |

Isotopic Enrichment Verification Techniques in Synthetic Processes

Once the synthesis and purification are complete, it is essential to verify the isotopic enrichment and structural integrity of the Acetylcholine-d13 (bromide). The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In a highly deuterated compound like Acetylcholine-d13, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the protons in the non-deuterated version. The presence of any residual proton signals can be used to quantify the level of isotopic purity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, providing a direct confirmation of the positions of deuteration.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium atoms (C-D coupling) in the ¹³C NMR spectrum can provide further structural confirmation and information about the extent of deuteration at each carbon position.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and the distribution of its isotopologues (molecules that differ only in their isotopic composition).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion. For Acetylcholine-d13, the expected molecular weight will be significantly higher than that of its non-deuterated counterpart. The precise mass can confirm the incorporation of thirteen deuterium atoms.

Isotopologue Distribution Analysis: By examining the mass spectrum, the relative abundance of the fully deuterated species (d13) compared to partially deuterated species (d12, d11, etc.) can be determined. This distribution provides a quantitative measure of the isotopic enrichment. wikipedia.org

Table of Verification Techniques and Expected Results for Acetylcholine-d13 (bromide):

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Absence or significant attenuation of proton signals. | High degree of deuteration. |

| ²H NMR | Signals corresponding to the chemical shifts of the deuterated positions. | Confirmation of deuteration sites. |

| ¹³C NMR | Characteristic C-D coupling patterns. | Structural confirmation and deuteration pattern. |

| HRMS | Molecular ion peak corresponding to the mass of the d13 isotopologue. | Confirmation of overall isotopic incorporation. |

| MS Isotopologue Analysis | Predominant peak for the d13 species with minor peaks for lower isotopologues. | Quantitative isotopic enrichment. |

Through the careful execution of these synthetic and analytical methodologies, high-purity Acetylcholine-d13 (bromide) can be reliably produced for its vital role in scientific research.

Advanced Analytical Methodologies Utilizing Acetylcholine D13 Bromide

Mass Spectrometry-Based Quantification of Acetylcholine (B1216132) and Metabolites

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the quantification of neurotransmitters due to its high sensitivity, selectivity, and specificity. The use of Acetylcholine-d13 (bromide) as an internal standard is central to achieving reliable and reproducible results in these applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the quantification of acetylcholine in complex biological matrices. In this method, the analyte is first separated from other components in the sample by liquid chromatography and then detected by tandem mass spectrometry. The high selectivity of LC-MS/MS is achieved by monitoring a specific precursor-to-product ion transition for both the endogenous analyte and the stable isotope-labeled internal standard, such as Acetylcholine-d13 (bromide).

The use of hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar compounds like acetylcholine, as it provides better retention than traditional reversed-phase chromatography.

Table 1: Representative LC-MS/MS Parameters for Acetylcholine Analysis

| Parameter | Value |

| Column | HILIC Column |

| Mobile Phase | Acetonitrile (B52724)/Ammonium formate buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (ACh) | m/z 146 → m/z 87 |

| MS/MS Transition (ACh-d13) | m/z 159 → m/z 96 |

Note: The m/z values for Acetylcholine-d13 are predicted based on the addition of 13 deuterium (B1214612) atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of acetylcholine. This method often requires derivatization of the analyte to increase its volatility and thermal stability. The separation is achieved based on the compound's boiling point and interaction with the stationary phase of the GC column. In GC-MS, quantitation is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions corresponding to the analyte and the internal standard. A study on the simultaneous quantitation of arecoline, acetylcholine, and choline (B1196258) in biological tissue utilized a capillary GC/MS assay with deuterated internal standards for acetylcholine and choline nih.gov.

Stable-Isotope Dilution Mass Spectrometry (SID-MS) Principles

Stable-isotope dilution mass spectrometry is a highly accurate method for the quantification of compounds in complex matrices. The fundamental principle of SID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, Acetylcholine-d13 (bromide), to the sample at the earliest stage of analysis. This SIL internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, chromatography, and ionization.

Any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard. The concentration of the endogenous analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard. This approach effectively compensates for variations in extraction recovery and matrix effects, leading to highly precise and accurate quantification.

Sample Preparation Techniques for Biological Matrices (Non-Human)

The accurate quantification of acetylcholine in non-human biological matrices, such as brain tissue, plasma, or microdialysates, requires efficient sample preparation to extract the analyte and remove interfering substances.

Extraction Protocols for Cholinergic Compounds

Several extraction protocols have been developed for the isolation of cholinergic compounds from biological samples. The choice of method depends on the nature of the sample matrix and the analytical technique to be used.

Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological fluids like plasma or serum. It involves adding an organic solvent, such as acetonitrile or methanol (B129727), to the sample to precipitate the proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For acetylcholine, ion-pairing agents are often added to the aqueous phase to increase its hydrophobicity and facilitate its extraction into the organic phase.

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analyte of interest from the sample matrix. The analyte is then eluted with a suitable solvent. Cation-exchange SPE cartridges are commonly used for the extraction of positively charged molecules like acetylcholine.

A study on the simultaneous quantification of arecoline, acetylcholine, and choline in tissue utilized an ion-pair extraction from the tissue using sodium tetraphenylboron in 3-heptanone nih.gov.

Matrix Effects and Mitigation Strategies

Matrix effects are a significant challenge in mass spectrometry-based bioanalysis, where co-eluting endogenous components of the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Common Mitigation Strategies:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE or LLE can significantly reduce the concentration of interfering matrix components.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step.

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Since the SIL internal standard (e.g., Acetylcholine-d13 bromide) co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, the ratio of their signals remains constant, ensuring accurate quantification.

Method Validation Parameters in Quantitative Analysis

Method validation is a critical process in bioanalytical chemistry that demonstrates the reliability, accuracy, and precision of a quantitative method. When utilizing Acetylcholine-d13 (bromide) as an internal standard for the quantification of acetylcholine, several key parameters are assessed to ensure the method is fit for its intended purpose, often following guidelines from regulatory bodies like the Food and Drug Administration (FDA).

Linearity in a bioanalytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of acetylcholine along with a constant concentration of the internal standard, Acetylcholine-d13 (bromide). The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. The relationship is typically evaluated using a linear regression model. A high correlation coefficient (r) or coefficient of determination (R²) is indicative of a strong linear relationship.

Research has demonstrated the successful establishment of linearity over various concentration ranges suitable for different biological samples. For instance, one analytical procedure showed linearity from 1 ng/mL to at least 250 ng/mL. oup.com Another liquid chromatography/tandem mass spectrometry (LC/MS/MS) method maintained linearity over a range of 0.15-73 nM, which is significantly wider than many existing methods. nih.govresearchgate.net

Table 1: Examples of Linear Ranges in Acetylcholine Quantification

| Concentration Range | Correlation Coefficient (r) / R² | Analytical Method | Reference |

|---|---|---|---|

| 1 ng/mL - 250 ng/mL | > 0.99 | LC-MS/MS | oup.com |

| 0.15 nM - 73 nM | Not specified | LC/MS/MS | nih.govresearchgate.net |

| 0 nM - 2000 nM | Not specified | LC-MS | researchgate.net |

This table is interactive. Click on the headers to sort.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov The high sensitivity of modern mass spectrometers, combined with the use of stable isotope-labeled internal standards like Acetylcholine-d13 (bromide), allows for the detection and quantification of acetylcholine at very low physiological levels.

Different analytical methods have reported varying, yet consistently low, detection and quantification limits. For example, a method for analyzing acetylcholine in corneal epithelium cells reported an LOD of 15 pg and an LOQ of 45 pg on-column. oup.com Other studies utilizing LC/MS/MS have achieved even lower limits, with one reporting an LLOQ of 0.15 nM, which is equivalent to 1.5 fmol on-column. nih.govresearchgate.net A highly sensitive method for human cerebrospinal fluid achieved an LLOQ of 5 ng/L, corresponding to 34.2 pmol/L. nih.gov

Table 2: Reported LOD and LOQ for Acetylcholine Analysis

| Limit Type | Value | On-Column Amount | Analytical Method | Reference |

|---|---|---|---|---|

| LOD | 15 pg | Not specified | LC-MS/MS | oup.com |

| LOQ | 45 pg | Not specified | LC-MS/MS | oup.com |

| LLOQ | 0.15 nM | 1.5 fmol | LC/MS/MS | nih.govresearchgate.net |

| LLOQ | 5 ng/L (34.2 pmol/L) | Not specified | HILIC-MS/MS | nih.gov |

| LOD | Not specified | 1 fmol | LC/MS/MS | researchgate.net |

This table is interactive. Click on the headers to sort.

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean test results to the true value and is often expressed as the percentage of recovery or relative error. Both are assessed at multiple concentration levels, including the LLOQ and higher concentrations (low, medium, and high QC samples).

Methods employing deuterated internal standards for acetylcholine quantification consistently demonstrate high precision and accuracy, meeting regulatory criteria. waters.com One validated method reported precision in the range of 1.3–11.9% (RSD) and accuracy between 85.2% and 113.1% across different concentration levels. nih.gov Another study confirmed that their relative standard deviation and bias values were within the accepted range for all tested concentrations. oup.com

Table 3: Precision and Accuracy Data from a Validated HILIC-MS/MS Method

| Parameter | Reported Value Range | Acceptance Criteria | Reference |

|---|---|---|---|

| Precision (% RSD) | 1.3% - 11.9% | Typically ≤15% (≤20% at LLOQ) | nih.gov |

This table is interactive. Click on the headers to sort.

Chromatographic Separation Techniques Preceding Mass Spectrometry

Chromatographic separation is a vital step before mass spectrometric detection to separate the analyte of interest, acetylcholine, from the internal standard and other endogenous components in the sample matrix. oup.com This separation minimizes ion suppression or enhancement, thereby improving the accuracy and reliability of quantification. Given that acetylcholine is a small, highly polar quaternary amine, specific chromatographic techniques are required for adequate retention and resolution. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a widely used and effective technique for the separation of polar compounds like acetylcholine. researchgate.net It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile. researchgate.net This combination allows for the retention of polar analytes that are poorly retained on traditional reversed-phase columns. thermofisher.com The zwitterionic nature of some HILIC columns makes them particularly suitable for this class of compound. thermofisher.com For instance, a UPLC-MS/MS assay successfully used a CORTECS UPLC HILIC column with a mobile phase consisting of 100 mM ammonium formate (pH 3) and acetonitrile. waters.com

Reversed-Phase Liquid Chromatography (RPLC): While less common for highly polar compounds, RPLC can be used for acetylcholine analysis, often with the addition of an ion-pairing agent to the mobile phase. Agents like trifluoroacetic acid (TFA) are used to improve the retention of the cationic acetylcholine on the nonpolar stationary phase. nih.govresearchgate.net One method achieved a rapid 3-minute separation on a reversed-phase column using an isocratic mobile phase containing 2% acetonitrile and 0.05% TFA. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with sub-2-µm particles, leading to significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. A UPLC method was developed for the simultaneous quantification of acetylcholine and its metabolites in human cerebrospinal fluid with a total cycle time of just 2.5 minutes. waters.com

Ion Chromatography (IC): This technique separates ions and polar molecules based on their affinity to an ion exchanger. A polymer-based ion chromatography column (Shodex IC YS-50) coupled with ESI-MS has been shown to successfully achieve baseline separation of choline and acetylcholine. chromatographyonline.com

Table 4: Overview of Chromatographic Techniques for Acetylcholine Analysis

| Technique | Stationary Phase Example | Mobile Phase Components | Key Advantage | Reference |

|---|---|---|---|---|

| HILIC | CORTECS UPLC HILIC, Syncronis HILIC, Diol | Acetonitrile, Ammonium Formate | Excellent retention for polar compounds | researchgate.netwaters.comthermofisher.com |

| RPLC | C18 | Acetonitrile, Water, Trifluoroacetic Acid (TFA) | Utilizes common column types with ion-pairing | nih.govresearchgate.net |

| UPLC | Sub-2-µm particles (e.g., HILIC) | Acetonitrile, Ammonium Formate | Fast analysis time, high resolution and sensitivity | waters.com |

| IC | Shodex IC YS-50 (polymer-based) | Nitric Acid, Acetonitrile | Baseline separation without post-column reactors | chromatographyonline.com |

This table is interactive. Click on the headers to sort.

Applications of Acetylcholine D13 Bromide in in Vitro and Ex Vivo Research Models

Investigation of Cholinergic Signaling Pathways

The cholinergic system is fundamental to numerous physiological processes, including memory, learning, and attention. nih.gov Acetylcholine-d13 (bromide) serves as a powerful tool for dissecting the intricate mechanisms of cholinergic signaling in controlled laboratory settings.

Synaptosomes, which are isolated presynaptic terminals, and neuronal cell cultures are widely used ex vivo and in vitro models to study the life cycle of neurotransmitters. In these systems, Acetylcholine-d13 (bromide) is used to trace the key steps of neurotransmission: uptake of its precursor (labeled choline), synthesis, vesicular storage, and depolarization-induced release.

By incubating synaptosomes or cell cultures with a labeled choline (B1196258) precursor and then stimulating them, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the newly synthesized Acetylcholine-d13. This allows for the precise measurement of its release, distinguishing it from the pre-existing pool of unlabeled, endogenous acetylcholine (B1216132). For instance, studies using labeled precursors have shown that newly synthesized acetylcholine is preferentially released upon stimulation. nih.gov This methodology helps elucidate how various drugs or pathological conditions affect the storage and release dynamics of acetylcholine at the synapse. nih.gov

Receptor binding assays are essential for characterizing the interactions between ligands and their receptors. Acetylcholine-d13 (bromide), as a stable isotope-labeled version of the natural ligand, is ideally suited for use in competitive binding assays to determine the affinity of unlabeled test compounds for cholinergic receptors. These receptors are broadly classified into two main families: muscarinic and nicotinic receptors. wikipedia.orgwikipedia.org

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors comprising five subtypes (M1-M5), each with a distinct tissue distribution and physiological role. guidetopharmacology.orgnih.gov Developing drugs that selectively target one subtype is a significant goal in pharmacology to minimize side effects. nih.gov Acetylcholine-d13 (bromide) can be used in binding assays with membranes from cells engineered to express a single mAChR subtype. In these assays, a fixed concentration of a radiolabeled antagonist is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabel indicates its affinity for the receptor. While not directly labeled for detection in this setup, Acetylcholine-d13 (bromide) can serve as a reference compound to validate the assay and confirm the natural ligand's binding properties at each subtype.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels composed of different subunits, resulting in a wide variety of receptor subtypes with differing pharmacology. wikipedia.orgnih.govfrontiersin.org These receptors are crucial targets for conditions like nicotine (B1678760) addiction and neurological disorders. Acetylcholine-d13 (bromide) is employed in assays to characterize the binding profile of novel compounds at specific nAChR subtypes, such as the α4β2 or α7 subtypes, which are abundant in the brain. nih.govfrontiersin.org Its use allows for the direct measurement of how test ligands compete with the natural neurotransmitter, providing essential data on their potential as agonists or antagonists.

A primary application of Acetylcholine-d13 (bromide) in this context is to help generate detailed affinity and selectivity profiles for new chemical entities. By performing competitive binding assays across a panel of different cholinergic receptor subtypes (both muscarinic and nicotinic), researchers can determine the inhibition constant (Ki) of a test compound at each receptor. A lower Ki value signifies higher binding affinity. The ratio of Ki values between different receptor subtypes indicates the compound's selectivity. This information is critical for predicting a drug's therapeutic potential and potential side effects.

The data below is an illustrative example of how results from a competitive binding assay might be presented to show the affinity and selectivity of a hypothetical test compound compared to acetylcholine itself.

| Compound | M1 Muscarinic | M2 Muscarinic | α4β2 Nicotinic | α7 Nicotinic |

|---|---|---|---|---|

| Acetylcholine | 25 | 40 | 0.5 | 1500 |

| Hypothetical Compound X | 150 | 2500 | 1.2 | 25 |

Receptor Binding Assays for Cholinergic Receptors

Enzymatic Activity and Kinetic Studies

Acetylcholine-d13 (bromide) is a crucial substrate for studying the kinetics of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis and inactivation of acetylcholine in the synaptic cleft. nih.gov Understanding AChE activity is vital, as its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.govjournalejmp.com

In enzymatic assays, Acetylcholine-d13 (bromide) is used as a substrate, and the rate of its hydrolysis is measured by quantifying the formation of the product, deuterated choline, over time using LC-MS. This method is highly specific and sensitive, avoiding the colorimetric interference issues sometimes seen with synthetic substrates like acetylthiocholine. libretexts.org

By measuring the reaction velocity at various concentrations of Acetylcholine-d13 (bromide), researchers can determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). The Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. These parameters are essential for evaluating the efficacy and mechanism of action of novel AChE inhibitors. ugm.ac.idnih.gov

The table below provides a hypothetical example of kinetic data obtained for AChE using Acetylcholine-d13 (bromide) as a substrate, both in the absence and presence of a test inhibitor.

| Condition | Km (μM) | Vmax (μmol/min/mg protein) |

|---|---|---|

| AChE + Acetylcholine-d13 | 95 | 150 |

| AChE + Acetylcholine-d13 + Inhibitor Y | 210 | 148 |

The change in these kinetic parameters in the presence of an inhibitor helps to classify its mode of inhibition (e.g., competitive, non-competitive, or mixed).

Acetylcholinesterase (AChE) Activity Modulation

Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the hydrolysis of acetylcholine, terminating the signal at cholinergic synapses. attogene.com In research settings, Acetylcholine-d13 (bromide) serves as a stable, isotopically labeled substrate for AChE. By using this labeled compound, researchers can precisely measure the rate of AChE activity in various in vitro and ex vivo preparations, such as tissue homogenates or purified enzyme solutions.

The enzymatic reaction is monitored by quantifying the appearance of the deuterium-labeled choline product or the disappearance of the Acetylcholine-d13 substrate over time, typically using mass spectrometry. This method allows for the detailed study of factors that modulate AChE activity, providing insights into the enzyme's function under different physiological and pathological conditions.

Table 1: Components of an In Vitro AChE Activity Assay Using Acetylcholine-d13 (bromide)

| Component | Function in Assay | Method of Detection/Quantification |

| Acetylcholine-d13 (bromide) | Labeled substrate for the enzyme. | Mass Spectrometry |

| Acetylcholinesterase (AChE) | The enzyme whose activity is being measured. | Not directly detected; its activity is inferred from substrate/product changes. |

| Biological Sample | Source of AChE (e.g., brain tissue homogenate, red blood cell membranes). | Sample preparation and protein quantification. |

| Buffer Solution | Maintains optimal pH and ionic conditions for enzyme activity. | pH measurement. |

| Labeled Choline-d13 | Product of the enzymatic reaction. | Mass Spectrometry |

Choline Acetyltransferase (ChAT) Biosynthesis Regulation

Choline Acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. williams.edumdpi.com The regulation of ChAT activity is fundamental to maintaining appropriate levels of acetylcholine for neurotransmission. While Acetylcholine-d13 (bromide) is the product of this enzyme, it is used in these studies primarily as an internal standard for accurately quantifying the endogenous, newly synthesized acetylcholine.

In ex vivo models, such as brain slices or cultured cholinergic cells, researchers can provide unlabeled precursors and measure the rate of acetylcholine production. nih.gov By adding a known amount of Acetylcholine-d13 (bromide) to the sample extract, they can use mass spectrometry to determine the precise amount of unlabeled acetylcholine synthesized by ChAT, thus assessing the enzyme's biosynthetic efficiency and how it is regulated by various factors.

Butyrylcholinesterase (BChE) Characterization

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another enzyme capable of hydrolyzing acetylcholine, primarily found in plasma and the liver. nih.govwikipedia.org Although it has a lower affinity for acetylcholine than AChE, it plays a significant role in cholinergic signaling, particularly when AChE activity is compromised. nih.gov

Acetylcholine-d13 (bromide) is an invaluable tool for characterizing BChE. It acts as a labeled substrate, enabling researchers to study the enzyme's kinetics, substrate specificity, and response to inhibitors in a highly specific manner. acs.org Using this tracer allows for the differentiation of BChE activity from AChE activity in samples where both enzymes are present, which is crucial for understanding the specific role of BChE in different tissues and conditions. nih.govresearchgate.net

Table 2: Comparison of Cholinesterase Enzymes

| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

| Primary Location | Neuromuscular junctions, cholinergic synapses, red blood cells. attogene.com | Plasma, liver, muscle, glia. wikipedia.orgresearchgate.net |

| Primary Substrate | Acetylcholine. | Broader specificity, including butyrylcholine (B1668140) and other esters. wikipedia.org |

| Role in Acetylcholine Hydrolysis | Primary enzyme for terminating neurotransmission. attogene.com | Supplementary role; acts as a scavenger for toxins. nih.gov |

| Use of Acetylcholine-d13 | Serves as a specific, labeled substrate to measure activity and inhibition. | Serves as a labeled substrate to characterize kinetics and differentiate its activity from AChE. acs.org |

Enzyme Inhibition and Activation Mechanisms

The study of cholinesterase inhibitors is a major area of pharmaceutical research, particularly for conditions like Alzheimer's disease, where enhancing cholinergic transmission is a therapeutic goal. attogene.comnih.gov Acetylcholine-d13 (bromide) is employed in high-throughput screening assays to identify and characterize potential inhibitors or activators of both AChE and BChE. nih.gov

In these assays, the rate of hydrolysis of Acetylcholine-d13 (bromide) is measured in the presence of varying concentrations of a test compound. A reduction in the rate of hydrolysis indicates inhibition. The use of a labeled substrate coupled with mass spectrometry provides a highly sensitive and specific method, free from the interference that can affect colorimetric or fluorometric assays. nih.gov This allows for the precise determination of inhibition constants (IC₅₀) and elucidation of the mechanism of action (e.g., competitive, non-competitive) of novel therapeutic agents.

Metabolic Pathway Elucidation in Biological Systems

Tracing of Acetylcholine Turnover and Degradation Products

Understanding the dynamics of acetylcholine synthesis, release, and degradation (turnover) is crucial for neurobiology. Acetylcholine-d13 (bromide) can be introduced into ex vivo systems like brain slices or synaptosomes to trace these processes. Once introduced, the labeled acetylcholine is subject to the same metabolic processes as its endogenous counterpart.

Researchers can monitor the rate at which Acetylcholine-d13 is hydrolyzed by cholinesterases into labeled choline and unlabeled acetate. This allows for the calculation of the rate of acetylcholine degradation. Subsequently, the re-uptake of the labeled choline and its re-incorporation into newly synthesized acetylcholine can also be tracked, providing a complete picture of the acetylcholine turnover rate in the specific tissue preparation.

Isotopic Tracing of Choline Metabolism and Related Compounds

The choline produced from the breakdown of acetylcholine is a key metabolic hub. nih.gov Isotopic tracing using deuterium-labeled precursors is a powerful technique to follow the metabolic fate of molecules. nih.gov When Acetylcholine-d13 is hydrolyzed, it releases deuterium-labeled choline. This labeled choline can then be traced as it enters various metabolic pathways. researchgate.netnih.gov

Using techniques like deuterium (B1214612) metabolic imaging (DMI) or mass spectrometry, scientists can follow the labeled choline as it is transported into cells and converted into other essential compounds. frontiersin.org Key metabolic fates include its phosphorylation to form phosphocholine (B91661) (a precursor for phosphatidylcholine and membrane synthesis) or its oxidation to form betaine, which is crucial for methylation reactions. researchgate.netresearchgate.net This allows for a detailed mapping of choline metabolism and helps to understand how these pathways are altered in various diseases.

Table 3: Tracing Choline Metabolism from Acetylcholine-d13 Hydrolysis

| Labeled Precursor | Key Enzyme(s) | Labeled Product(s) | Research Application |

| Choline-d13 | Choline Kinase | Phosphocholine-d13 | Studying membrane phospholipid synthesis and cell proliferation. nih.gov |

| Choline-d13 | Choline Dehydrogenase, Betaine Aldehyde Dehydrogenase | Betaine-d9 | Investigating one-carbon metabolism and methylation pathways. researchgate.net |

| Choline-d13 | Choline Acetyltransferase (ChAT) | Acetylcholine-d13 (resynthesized) | Measuring the rate of acetylcholine recycling and turnover. researchgate.net |

Cellular and Tissue Culture Model Investigations

Cellular and Tissue Culture Model Investigations

In neurobiology, understanding the lifecycle and function of acetylcholine is fundamental. Neuronal cell lines provide a controlled environment to dissect the molecular mechanisms of cholinergic signaling. In such studies, Acetylcholine-d13 (bromide) would be used to trace the uptake, synthesis, release, and degradation of acetylcholine.

Research in neuronal cell lines, such as the TB neuroectodermal cell line, has explored the neuroprotective effects of acetylcholine against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov In these experimental setups, acetylcholine has been shown to blunt the activation of cytosolic phospholipase A2 (cPLA2) induced by β-amyloid. nih.gov The use of a deuterated standard like Acetylcholine-d13 (bromide) would allow for precise quantification of endogenous versus exogenously applied acetylcholine, providing clearer insights into its neuroprotective mechanisms.

Table 1: Research Findings in Neuronal Cell Line Studies

| Cell Line | Experimental Context | Key Findings | Potential Role of Acetylcholine-d13 (bromide) |

|---|---|---|---|

| TB neuroectodermal cells | β-amyloid-induced toxicity | Acetylcholine blunts the activation of cPLA2. nih.gov | Quantification of acetylcholine uptake and turnover in response to neurotoxic insults. |

The role of acetylcholine extends beyond the nervous system, with a "non-neuronal cholinergic system" identified in various peripheral tissues. nih.govcornell.edudntb.gov.ua This system is involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov

In the context of cancer research, acetylcholine signaling has been implicated in tumorigenesis. nih.gov Studies using human pancreatic cancer cell lines have shown that administration of acetylcholine can diminish cell viability and invasion. nih.gov In breast cancer cell lines, acetylcholine has been found to promote cell proliferation and the activity of estrogen receptor alpha (ERα). mdpi.com The non-neuronal cholinergic system has also been demonstrated in human colon cancer cells, where acetylcholine mediates autocrine stimulation of cell proliferation. nih.gov The use of Acetylcholine-d13 (bromide) in such studies would be critical for elucidating the kinetics of this autocrine and paracrine signaling.

The influence of the cholinergic system is also observed in adipocytes. Research has identified a communication pathway between immune cells and beige adipocytes mediated by acetylcholine. nih.gov Specifically, the cholinergic receptor nicotinic alpha 2 subunit (Chrna2) is induced in subcutaneous fat during the activation of beige adipocytes, and acetylcholine-producing immune cells regulate this signaling. nih.gov This interaction enhances thermogenesis, suggesting a role for cholinergic signaling in energy metabolism. nih.gov In studies involving neonatal rat ventricular cardiomyocytes, acetylcholine has been shown to protect against palmitate-induced apoptosis by promoting lipid droplet lipolysis and improving the interaction between lipid droplets and mitochondria. nih.gov

Table 2: Research Findings in Non-Neuronal Cell Systems

| Cell System | Research Focus | Key Findings | Potential Role of Acetylcholine-d13 (bromide) |

|---|---|---|---|

| Pancreatic Cancer Cells | Tumorigenesis | Acetylcholine can decrease cell viability and invasion. nih.gov | Quantifying acetylcholine concentrations in the tumor microenvironment. |

| Breast Cancer Cells | Cancer Progression | Acetylcholine promotes cell viability and ERα activity. mdpi.com | Tracing the signaling pathways activated by acetylcholine. |

| Beige Adipocytes | Energy Metabolism | Acetylcholine signaling via CHRNA2 increases thermogenesis. nih.gov | Measuring acetylcholine release and receptor binding kinetics. |

Cultured cells are invaluable for studying the expression, function, and regulation of acetylcholine receptors (AChRs). These studies are foundational to understanding both physiological and pathological processes. Research on cultured rat myotubes has been instrumental in characterizing the ionic properties of the acetylcholine receptor, determining its permeability to ions like K+, Na+, and Tris+, but not Cl-. nih.gov

The synthesis of acetylcholine receptors during the differentiation of cultured embryonic muscle cells has also been a key area of investigation. nih.gov Such studies provide insight into the developmental regulation of cholinergic signaling components. Furthermore, research in C2C12 myotubes has explored the role of proteins like drebrin in the clustering and organization of AChRs at the postsynaptic machinery, which is crucial for the formation of functional neuromuscular junctions. mdpi.com In these experimental models, Acetylcholine-d13 (bromide) could be used in competitive binding assays to characterize the affinity and pharmacology of novel compounds targeting acetylcholine receptors.

Table 3: Research Findings in Receptor Expression and Function

| Cell Model | Research Area | Key Findings | Potential Role of Acetylcholine-d13 (bromide) |

|---|---|---|---|

| Cultured Rat Myotubes | Receptor Physiology | Characterization of the ionic permeability of the acetylcholine receptor. nih.gov | Stable isotope tracer for receptor binding and channel gating studies. |

| Embryonic Muscle Cells | Developmental Biology | Elucidation of the de novo synthesis of acetylcholine receptors during differentiation. nih.gov | Quantifying receptor turnover and expression levels. |

Role of Acetylcholine D13 Bromide in in Vivo Animal Model Research

Cholinergic System Functionality Assessment in Rodent Models

The investigation of the cholinergic system's function in rodents is fundamental to understanding its role in cognition, behavior, and various pathologies. nih.govmdpi.com Acetylcholine-d13 (bromide) is instrumental in these assessments, providing a benchmark for quantifying the precise concentration and turnover of its non-labeled counterpart.

Microdialysis is a widely used technique for sampling the extracellular fluid of specific brain regions in living animals. researchgate.netnih.gov When coupled with highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the monitoring of neurotransmitter dynamics. researchgate.net In this context, Acetylcholine-d13 (bromide) is essential. It is typically introduced at a known concentration into the microdialysis probe's perfusion fluid. By comparing the signal of the endogenous acetylcholine (B1216132) collected from the brain tissue with the signal of the co-eluting Acetylcholine-d13 internal standard, researchers can achieve highly accurate quantification.

This methodology enables the study of real-time, localized changes in acetylcholine release in response to various stimuli, behavioral tasks, or pharmacological challenges. For instance, it can be used to measure acetylcholine release in brain areas critical for memory and attention, such as the hippocampus and prefrontal cortex, during cognitive tasks. mdpi.com The use of stable-isotope labeled standards like Acetylcholine-d13 is a significant advancement, enhancing the separation, resolution, and quantification of neurochemicals in dialysate samples. researchgate.net

| Condition | Basal Acetylcholine (fmol/µL) | Acetylcholine Post-Stimulus (fmol/µL) | Fold Change |

|---|---|---|---|

| Control Animal | 5.2 ± 0.4 | 15.8 ± 1.1 | 3.0 |

| Disease Model Animal | 3.1 ± 0.3 | 7.5 ± 0.8 | 2.4 |

The role of acetylcholine extends beyond the central nervous system to the peripheral nervous system, where it is the primary neurotransmitter at the neuromuscular junction, controlling voluntary muscle movement. nih.govnih.gov It also plays a key role in the autonomic nervous system. nih.gov Investigating the release, degradation, and receptor interaction of acetylcholine in these peripheral systems is critical. Acetylcholine-d13 (bromide) can be used as a tracer to study the pharmacokinetics and pharmacodynamics of acetylcholine at these sites. By administering the labeled compound, researchers can track its distribution, its binding to receptors, and its breakdown by acetylcholinesterase, distinguishing it from the endogenous pool. This is vital for understanding diseases that affect the neuromuscular junction, such as myasthenia gravis. nih.govnih.gov

Mechanistic Studies of Cholinergic Modulation

Understanding how drugs and other molecules modulate the cholinergic system is a cornerstone of neuropharmacology. Acetylcholine-d13 (bromide) provides the quantitative power needed to precisely assess these modulatory effects in animal models.

The cholinergic system has two main types of receptors: nicotinic and muscarinic. nih.govmdpi.com Drugs that act as agonists (activators) or antagonists (blockers) at these receptors are used to probe their function and as potential therapeutics. mdpi.comnih.gov For example, studies have used muscarinic antagonists like scopolamine and nicotinic antagonists like mecamylamine to investigate their effects on addiction-related behaviors in rats. nih.gov

In such studies, Acetylcholine-d13 (bromide) is used in conjunction with microdialysis and MS to measure how these receptor antagonists affect the release of endogenous acetylcholine. An antagonist might block presynaptic autoreceptors that normally inhibit acetylcholine release, leading to an increase in its synaptic concentration. Quantifying this change is essential for understanding the drug's full mechanism of action.

| Treatment Group | Mean Acetylcholine Concentration (nM) | % Change from Vehicle |

|---|---|---|

| Vehicle Control | 8.5 ± 0.7 | - |

| Scopolamine (0.5 mg/kg) | 12.3 ± 1.0 | +44.7% |

Inhibitors of the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, are a primary treatment for the symptoms of Alzheimer's disease. nih.govnih.gov These drugs, such as donepezil and rivastigmine, work by increasing the amount of acetylcholine in the synaptic cleft. nih.govnih.gov

The efficacy of novel AChE inhibitors in animal models can be directly quantified using Acetylcholine-d13 (bromide). After administering the test compound to a rodent, microdialysis can be performed to sample the extracellular fluid from a relevant brain region. Using Acetylcholine-d13 as an internal standard, the resulting increase in endogenous acetylcholine concentration can be precisely measured, providing a direct readout of the inhibitor's in vivo potency and duration of action. nih.govmdpi.com This allows for a clear assessment of whether a new drug candidate effectively engages its target in a living organism.

Considerations for Isotopic Tracer Studies in Whole Organisms

When using Acetylcholine-d13 (bromide) as a tracer in whole-organism studies, several factors must be considered. The primary assumption is that the deuterated molecule behaves biochemically and physiologically identically to its natural, non-labeled counterpart. For deuterium-labeled compounds, this is generally a safe assumption, as the kinetic isotope effect is typically negligible for most biological processes. The labeled compound should not alter the natural homeostatic state of the cholinergic system. Furthermore, the analytical method (MS) must have sufficient resolution to differentiate between the labeled standard and the endogenous analyte without any cross-signal interference, ensuring the accuracy of the quantification. The stability of the label is also critical; the deuterium (B1214612) atoms must remain firmly attached to the molecule throughout the experiment and sample processing.

Isotopic Exchange and Dilution Challenges

The utility of stable isotope-labeled compounds like Acetylcholine-d13 in tracer studies hinges on the stability of the isotopic labels. A significant challenge in such studies is the potential for in vivo isotopic exchange, where deuterium atoms on the tracer molecule are replaced by hydrogen atoms from the biological environment. This phenomenon, known as back-exchange, can lead to an underestimation of the labeled compound's concentration and complicate the interpretation of kinetic data.

The stability of deuterium labels is dependent on their position within the molecule and the chemical environment they encounter. Generally, deuterium atoms attached to carbon are more stable than those attached to heteroatoms like oxygen or nitrogen. While specific in vivo stability studies on Acetylcholine-d13 are not extensively detailed in the available literature, general principles of hydrogen-deuterium exchange (HDX) suggest that labels on the N-trimethyl and the ethylene bridge carbons are expected to be stable under physiological conditions. However, the potential for any degree of back-exchange necessitates careful validation in experimental setups.

Isotope dilution mass spectrometry is the standard method for quantifying endogenous analytes using their stable isotope-labeled analogues. This technique relies on the introduction of a known amount of the labeled standard (e.g., Acetylcholine-d13) into a biological sample. The ratio of the endogenous analyte to the standard is then measured by mass spectrometry. The accuracy of this method can be compromised if the isotopic label is unstable, leading to erroneous calculations of the endogenous compound's concentration.

Background Levels of Endogenous Compounds

A primary challenge in quantifying acetylcholine in animal models is its low physiological concentration in many tissues, particularly in the extracellular fluid of the brain. Endogenous acetylcholine levels in the brain's extracellular space can be in the nanomolar range (0.1-6 nM) nih.gov. This necessitates highly sensitive analytical methods to detect and quantify changes in its concentration accurately.

The presence of endogenous acetylcholine requires analytical techniques that can distinguish it from the administered deuterated standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose nih.govnih.gov. This technique separates the analyte of interest from other biological matrix components before detection. The mass spectrometer can then differentiate between the endogenous (d0) acetylcholine and the Acetylcholine-d13 standard based on their mass-to-charge ratio. The use of an internal standard like Acetylcholine-d13 is crucial for correcting for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification nih.gov.

Applications in Pre-Clinical Disease Models (Non-Human)

Acetylcholine-d13 (bromide) is an invaluable tool for studying the cholinergic system in various non-human, pre-clinical disease models. Its use as an internal standard allows for the precise measurement of acetylcholine levels, providing insights into the cholinergic dysfunction that characterizes several diseases.

Modeling Cholinergic Dysfunction (e.g., neurodegenerative research)

Dysfunction of the cholinergic system is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Animal models that recapitulate aspects of these human conditions are essential for investigating disease mechanisms and for testing potential therapeutic interventions.

In Alzheimer's disease (AD) models, there is a characteristic degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in acetylcholine levels in the cortex and hippocampus nih.govnih.govresearchgate.net. This cholinergic deficit is strongly correlated with the cognitive decline observed in AD patients nih.govnih.gov. The use of Acetylcholine-d13 as an internal standard in LC-MS/MS analyses allows researchers to accurately quantify the extent of this cholinergic depletion in various brain regions of AD mouse models nih.govresearchgate.net.

Huntington's disease (HD) is another neurodegenerative disorder where cholinergic signaling is impaired. Studies in animal models of HD, such as the R6/1 and R6/2 transgenic mice, have revealed significant reductions in the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and in the release of acetylcholine in the striatum acs.orgnih.gov. Precise measurement of acetylcholine concentrations, facilitated by the use of deuterated standards, is critical for understanding the progression of cholinergic deficits in these models and for evaluating the efficacy of potential therapies aimed at restoring cholinergic function nih.gov.

In Parkinson's disease (PD) research, while the primary focus is on the dopaminergic system, there is growing evidence of significant cholinergic degeneration that contributes to both motor and non-motor symptoms, including cognitive decline nih.gov. Animal models of PD, often induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are used to study these changes nih.govfrontiersin.org. The quantification of acetylcholine in different brain regions of these models, using techniques that rely on stable isotope-labeled standards, helps to elucidate the role of the cholinergic system in the pathophysiology of PD nih.gov.

The following table summarizes findings from studies on cholinergic dysfunction in various neurodegenerative disease models, where precise acetylcholine quantification is critical.

| Disease Model | Animal | Key Findings Related to Cholinergic Dysfunction |

| Alzheimer's Disease (APP_SweDI mice) | Mouse | High Aβ plaque load in the cortex causes damage to cholinergic axons, leading to retrograde cell death of cholinergic neurons and cognitive impairment. nih.gov |

| Huntington's Disease (R6/2 mice) | Mouse | Significant reduction in the electrically-evoked release of acetylcholine in striatal tissue and a decrease in choline acetyltransferase (ChAT) activity. acs.orgnih.gov |

| Parkinson's Disease | Human (Patient Study) | Prominent cortical cholinergic degeneration, particularly in occipital and posterior temporo-parietal regions, in non-demented patients. nih.gov |

Investigation of Non-Neuronal Cholinergic Systems in Animal Tissues (e.g., adipose tissue, pancreas)

Beyond the nervous system, a "non-neuronal" cholinergic system exists in various peripheral tissues, where acetylcholine acts as a local signaling molecule, or "cytotransmitter." Acetylcholine-d13 (bromide) is instrumental in studying the function of this system in different physiological and pathological states in animal models.

Recent research has identified a functional non-neuronal cholinergic system in adipose tissue . Studies in obese mice have shown that this system is activated in visceral white adipose tissue. Macrophages that infiltrate the inflamed adipose tissue of obese mice are a significant source of acetylcholine. This locally produced acetylcholine can then act on adipocytes to exert anti-inflammatory and insulin-sensitizing effects. The quantification of acetylcholine levels in the stromal vascular fraction of adipose tissue, which is significantly higher in obese mice, relies on sensitive methods like LC-MS/MS with the use of isotope-labeled internal standards.

In the pancreas , the role of acetylcholine in regulating endocrine function is well-established, with parasympathetic nerve endings providing cholinergic input to the islets of Langerhans to stimulate insulin secretion. However, recent studies have uncovered a non-neuronal source of acetylcholine within the islets themselves. In human islets, alpha cells have been shown to secrete acetylcholine, which then acts as a paracrine signal to prime beta cell function nih.gov. In contrast, mouse islets appear to be more densely innervated by cholinergic nerve fibers nih.gov. Furthermore, pancreatic stellate cells (PSCs) have been identified as another non-neuronal source of acetylcholine, which may play a role in pancreatic exocrine secretion nih.gov. The use of LC-MS/MS with an isotope-labeled internal standard has been crucial for the sensitive and specific measurement of acetylcholine released from these non-neuronal pancreatic cells nih.gov.

The table below presents key findings regarding the non-neuronal cholinergic system in animal tissues.

| Tissue | Animal Model | Key Findings |

| Adipose Tissue | Obese Mice | Obesity induces the activation of a macrophage-dependent non-neuronal cholinergic system in visceral white adipose tissue. |

| Pancreas | Human/Mouse | In human islets, alpha cells provide paracrine cholinergic input, whereas mouse islets have dense cholinergic innervation. nih.gov |

| Pancreas | Human/Rat | Pancreatic stellate cells synthesize and secrete acetylcholine, which can be stimulated by cholecystokinin (CCK). nih.gov |

Future Research Directions and Emerging Methodologies

Integration with Advanced Imaging Techniques (e.g., optogenetics, multi-modal neuroimaging)

The combination of Acetylcholine-d13 (bromide) with state-of-the-art imaging technologies promises to provide dynamic, high-resolution insights into cholinergic function. Optogenetics, a technique that uses light to control genetically modified neurons, allows for the precise stimulation of cholinergic neurons. By introducing Acetylcholine-d13 (bromide) into these systems, researchers can selectively activate cholinergic pathways and simultaneously trace the fate of the released deuterated acetylcholine (B1216132). This approach can elucidate the real-time dynamics of acetylcholine release, uptake, and metabolism in specific neural circuits.

Furthermore, multi-modal neuroimaging, which combines techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), can be powerfully augmented by the use of deuterated compounds. A particularly promising application is Deuterium (B1214612) Metabolic Imaging (DMI), a magnetic resonance spectroscopy technique that can map the metabolic fate of deuterium-labeled substrates in three dimensions. By administering deuterated choline (B1196258), a precursor to acetylcholine, researchers have successfully imaged its uptake and metabolism in the brain. The use of Acetylcholine-d13 (bromide) directly in conjunction with DMI could offer a more direct visualization of acetylcholine's distribution and metabolic activity, providing novel insights into both normal brain function and the pathophysiology of neurological disorders. Recent advancements in PET imaging also allow for the estimation of regional acetylcholine concentrations in the living human brain, a methodology that could be further refined by the use of stable isotope tracers to validate and calibrate these in vivo measurements.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate quantification of acetylcholine is notoriously challenging due to its low concentration and rapid degradation. The use of Acetylcholine-d13 (bromide) as an internal standard in mass spectrometry-based methods has significantly improved the reliability of these measurements. Future developments in analytical platforms are poised to further enhance the sensitivity and specificity of detecting both endogenous acetylcholine and its deuterated counterpart.

Advanced mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, and Desorption/Ionization on Silicon (DIOS-Tof) MS, are continually being refined for neurotransmitter analysis. These methods, when coupled with the use of Acetylcholine-d13 as a standard, allow for highly precise quantification in complex biological samples like microdialysates from the brain.

Emerging biosensor technology also holds great promise. Novel platforms, such as MRI-based nanosensors and electrochemical biosensors, are being developed for the real-time monitoring of acetylcholine. While many of these are designed to detect total acetylcholine, the principles could be adapted for the specific detection of deuterated variants, or used in parallel with mass spectrometry to provide a more comprehensive picture of cholinergic dynamics. The inherent properties of Acetylcholine-d13, particularly its distinct mass, make it an ideal candidate for developing next-generation analytical tools with unparalleled specificity.

Mechanistic Insights into Cholinergic Regulation Beyond Neurotransmission

The role of acetylcholine extends far beyond its function as a neurotransmitter in the synaptic cleft. A growing body of research is uncovering the significance of the non-neuronal cholinergic system, where acetylcholine acts as a local signaling molecule in a variety of tissues, including epithelial, endothelial, and immune cells. This system is implicated in fundamental cellular processes such as mitosis, cell-cell contact, and the regulation of immune responses.

The "cholinergic anti-inflammatory pathway" is a prime example of acetylcholine's non-neuronal function, where it modulates the immune response to inflammation. Acetylcholine-d13 (bromide) can be a pivotal tool in dissecting these complex mechanisms. By using this stable isotope tracer, researchers can differentiate between neuronally-derived and locally-synthesized acetylcholine, a critical step in understanding the distinct roles of these two pools. Tracing the metabolic fate of Acetylcholine-d13 in immune cells, for instance, could reveal how it is utilized and how it influences cellular signaling pathways to control inflammation. This will provide crucial mechanistic insights into a wide range of inflammatory and autoimmune diseases.

Expansion of Isotopic Labeling Applications to Complex Biological Processes

The utility of stable isotope tracers like Acetylcholine-d13 (bromide) is set to expand into increasingly complex areas of biological research. The ability to track the flow of molecules through metabolic and signaling networks provides a powerful approach to understanding intricate physiological and pathological processes.

In the context of neurobiology, Acetylcholine-d13 can be employed to study the development of the cholinergic system, tracing how acetylcholine synthesis, release, and receptor expression change over time. In disease modeling, this tracer can be used to investigate the dysregulation of cholinergic signaling in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. By following the fate of deuterated acetylcholine in animal models of these diseases, researchers can gain a deeper understanding of the underlying molecular pathology.

Furthermore, the application of stable isotope labeling is not limited to the nervous system. The growing appreciation for the interconnectedness of different organ systems, such as the gut-brain axis, opens up new avenues for research. Acetylcholine-d13 could be used to study how cholinergic signaling in the gut influences, and is influenced by, the central nervous system, and how this communication is altered in various disease states. The versatility of stable isotope tracers ensures that Acetylcholine-d13 (bromide) will continue to be a vital tool in unraveling the complexities of biological systems.

Data Tables

| Technique | Application with Acetylcholine-d13 (bromide) | Potential Insights |

| Optogenetics | Tracing the fate of released deuterated acetylcholine upon selective neuronal stimulation. | Real-time dynamics of acetylcholine release, uptake, and metabolism in specific neural circuits. |

| Deuterium Metabolic Imaging (DMI) | Direct visualization of the distribution and metabolic activity of acetylcholine. | Mapping of cholinergic pathways and their alterations in disease. |

| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Use as an internal standard for precise quantification of endogenous acetylcholine. | Highly accurate measurements of acetylcholine levels in various biological samples. |

| Biosensors | Development of next-generation sensors for specific detection of deuterated acetylcholine. | Real-time monitoring of cholinergic dynamics with high specificity. |

| Research Area | Application of Acetylcholine-d13 (bromide) | Potential Discoveries |

| Non-Neuronal Cholinergic System | Differentiating between neuronal and non-neuronal acetylcholine pools. | Understanding the specific roles of local acetylcholine in tissue homeostasis and inflammation. |

| Neurodevelopment | Tracing the development of cholinergic pathways. | Insights into the formation and maturation of neural circuits. |

| Disease Modeling | Investigating dysregulation of cholinergic signaling in neurological disorders. | Uncovering novel pathological mechanisms and potential therapeutic targets. |

| Gut-Brain Axis | Studying the interplay of cholinergic signaling between the gut and the brain. | Elucidating the role of the cholinergic system in inter-organ communication. |

Q & A

Q. What analytical techniques are critical for characterizing isotopic purity and structural integrity of Acetylcholine-d13 (bromide)?

To confirm isotopic purity (>99 atom% deuterium), high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS quantifies the deuterium incorporation ratio, while NMR (e.g., , , ) verifies structural integrity by comparing peak shifts and splitting patterns to non-deuterated analogs. Cross-referencing with CAS-registered spectral libraries (CAS 239.19) ensures accuracy . For validation, replicate analyses under controlled conditions (e.g., inert atmosphere) minimize isotopic exchange artifacts .

Q. How is Acetylcholine-d13 (bromide) synthesized, and what are the key quality control steps?

Synthesis typically involves quaternizing (2-acetoxyethyl)-trimethyl-d9-ammonium with deuterated bromoethane-d3. Key steps include:

- Purification : Column chromatography with deuterated solvents (e.g., DO) to avoid proton contamination.

- QC Metrics : Isotopic purity (HRMS), bromide counterion verification (ion chromatography), and residual solvent analysis (GC-MS).

Protocol deviations (e.g., non-deuterated solvents) must be explicitly justified in supplementary materials to ensure reproducibility .

Q. What are the primary applications of Acetylcholine-d13 (bromide) in neurochemical studies?

As a deuterated analog of acetylcholine (ACh), it serves as an internal standard in mass spectrometry-based quantification of endogenous ACh levels in synaptic fluid. Its stability against enzymatic hydrolysis (vs. non-deuterated ACh) also enables tracer studies in cholinergic signaling pathways, particularly in nAChR (nicotinic acetylcholine receptor) dynamics .

Advanced Research Questions

Q. How do isotopic effects of deuterium influence receptor-binding assays with Acetylcholine-d13 (bromide)?

Deuterium’s higher mass and altered bond strength can reduce binding affinity to nAChR by 5–15%, as observed in surface plasmon resonance (SPR) assays. To mitigate this:

Q. What methodological challenges arise when integrating Acetylcholine-d13 (bromide) into in vivo metabolic tracing studies?

Key challenges include:

- Isotopic Dilution : Endogenous ACh pools dilute the deuterated tracer, requiring high-dose administration (e.g., 10 mg/kg in rodent models) for detectable signals.

- Compartmentalization : Distinguishing synaptic vs. non-synaptic ACh-d13 requires microdialysis coupled with LC-MS/MS, optimized for deuterium-specific fragmentation patterns.

- Ethical Compliance : Justify animal model sample sizes using power analysis (α=0.05, β=0.2) to meet institutional review standards .

Q. How can researchers resolve contradictions in pharmacokinetic data for Acetylcholine-d13 (bromide) across studies?

Discrepancies often stem from:

- Matrix Effects : Plasma protein binding varies with deuterium content. Use equilibrium dialysis to measure free vs. bound fractions.

- Analytical Variability : Cross-validate LC-MS protocols via inter-laboratory round-robin trials, harmonizing column types (e.g., HILIC vs. reversed-phase) and ionization sources (ESI vs. APCI).

Publish raw datasets and meta-analysis protocols in supplementary materials to enhance transparency .

Q. What strategies ensure reproducibility in synthesizing Acetylcholine-d13 (bromide) across laboratories?

- Protocol Standardization : Document reaction conditions (temperature, solvent deuteration level) using the Beilstein Journal’s experimental guidelines.

- Batch Tracking : Assign unique identifiers to each synthesis batch, linking them to QC data (e.g., HRMS spectra, NMR files) in public repositories like Zenodo.

- Collaborative Validation : Engage third-party labs to replicate synthesis and publish comparative yield/purity data .

Methodological Best Practices

- Data Reporting : Tabulate isotopic purity, synthesis yields, and receptor-binding constants in standardized formats (e.g., CSV tables) for machine readability .

- Ethical Compliance : For human tissue studies, disclose deuterated compound handling in IRB protocols, emphasizing stability under storage conditions (-80°C, argon atmosphere) .

- Literature Review : Use SciFinder or Web of Science to track deuterated ACh applications in Alzheimer’s disease models, filtering for peer-reviewed studies post-2020 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.